p1-(5'-Adenosyl)p5-(5'-thymidyl)pentaphosphate

Description

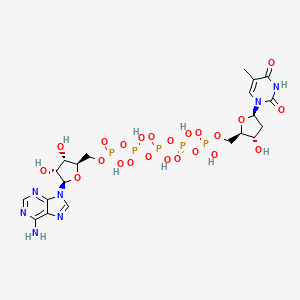

P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate: These are dinucleotides where the two bases are connected via a (5’->5’)-phosphodiester linkage

Properties

Molecular Formula |

C20H30N7O23P5 |

|---|---|

Molecular Weight |

891.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H30N7O23P5/c1-8-3-26(20(32)25-18(8)31)12-2-9(28)10(45-12)4-43-51(33,34)47-53(37,38)49-55(41,42)50-54(39,40)48-52(35,36)44-5-11-14(29)15(30)19(46-11)27-7-24-13-16(21)22-6-23-17(13)27/h3,6-7,9-12,14-15,19,28-30H,2,4-5H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,22,23)(H,25,31,32)/t9-,10+,11+,12+,14+,15+,19+/m0/s1 |

InChI Key |

JCFDSPQTEMXXLO-SLFMBYJQSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate involves a two-step process. The first step includes the formation of 5’-tetraphosphoadenosine (P4A) from ATP and triphosphoadenosine (P3). The second step involves converting P4A to P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate. The optimal pH for the synthesis is between 7.5 and 8.5, regulated by metal ions .

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis process can be scaled up using standard biochemical techniques involving the use of ATP and triphosphoadenosine as starting materials and maintaining the reaction conditions mentioned above.

Chemical Reactions Analysis

Types of Reactions: P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate undergoes various biochemical reactions, including phosphorylation and hydrolysis. It is highly active with ATP or dATP as phosphate donors and less active with ITP, GTP, CTP, and UTP .

Common Reagents and Conditions: The compound is involved in reactions with nucleoside triphosphates under physiological conditions. Metal ions are often used to regulate the pH and facilitate the reactions .

Major Products: The major products formed from these reactions include various phosphorylated nucleotides essential for DNA synthesis and cellular growth .

Scientific Research Applications

P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate has several scientific research applications:

Mechanism of Action

P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate acts as a ligand for thymidylate kinase, an enzyme involved in the synthesis of deoxythymidine triphosphate (dTTP), a precursor for DNA synthesis . The compound binds to the active site of the enzyme, facilitating the transfer of phosphate groups and the formation of dTTP . This process is crucial for DNA replication and repair, making the compound essential for cellular growth and proliferation .

Comparison with Similar Compounds

- P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate (TP5A)

- P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate (TP5A)

- P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate (TP5A)

Uniqueness: P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate is unique due to its specific (5’->5’)-phosphodiester linkage, which distinguishes it from other nucleotides that typically have (3’->5’) linkages . This unique structure allows it to interact specifically with thymidylate kinase and other enzymes involved in nucleotide metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.